1,2-15,16-Diepoxyhexadecane
Overview
Description
1,2-15,16-Diepoxyhexadecane is an organic compound with the molecular formula C16H30O2. It is a diepoxide, meaning it contains two epoxide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-15,16-Diepoxyhexadecane can be synthesized through the epoxidation of alkenes. One common method involves the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), to oxidize the corresponding diene. The reaction typically occurs under mild conditions, with the diene dissolved in an inert solvent like dichloromethane, and the peracid added slowly to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure diepoxide .
Chemical Reactions Analysis
Types of Reactions
1,2-15,16-Diepoxyhexadecane undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be further oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide groups can yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide carbons, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can react with the epoxide groups under basic or acidic conditions.
Major Products Formed
Diols: Formed through the hydrolysis or reduction of the epoxide groups.
Substituted Epoxides: Result from nucleophilic substitution reactions.
Scientific Research Applications
1,2-15,16-Diepoxyhexadecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,2-15,16-Diepoxyhexadecane involves its reactivity with various biological molecules. The epoxide groups can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules, leading to potential biological effects. These interactions can disrupt normal cellular functions and may contribute to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2-Diepoxybutane: A smaller diepoxide with similar reactivity but different physical properties.
1,2-7,8-Diepoxyoctane: Another diepoxide with a longer carbon chain, used in similar applications.
Uniqueness
Its longer carbon chain compared to other diepoxides may influence its solubility, stability, and interactions with biological molecules .
Properties
IUPAC Name |
2-[12-(oxiran-2-yl)dodecyl]oxirane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1(3-5-7-9-11-15-13-17-15)2-4-6-8-10-12-16-14-18-16/h15-16H,1-14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOGZDMZNQXOFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCCCCCCCCCCC2CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001015991 | |
Record name | 1,2-15,16-Diepoxyhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
800375-27-3 | |
Record name | 1,2-15,16-Diepoxyhexadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001015991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.